molecular formula C8H14O2 B13605347 3-(Oxan-2-yl)propanal CAS No. 65657-37-6

3-(Oxan-2-yl)propanal

Cat. No.: B13605347
CAS No.: 65657-37-6
M. Wt: 142.20 g/mol
InChI Key: URKSUFMYAYODSF-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)propanal is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-yl)propanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which subsequently undergoes ring closure to form the oxane ring.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the ring closure reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to open the oxane ring.

Major Products Formed

    Oxidation: 3-(Oxan-2-yl)propanoic acid.

    Reduction: 3-(Oxan-2-yl)propanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxan-2-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)propanal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The oxane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)propanal: Similar structure but with the oxane ring attached at a different position.

    3-(Oxan-2-yl)propan-1-amine: Contains an amine group instead of an aldehyde group.

Properties

CAS No.

65657-37-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(oxan-2-yl)propanal

InChI

InChI=1S/C8H14O2/c9-6-3-5-8-4-1-2-7-10-8/h6,8H,1-5,7H2

InChI Key

URKSUFMYAYODSF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCC=O

Origin of Product

United States

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